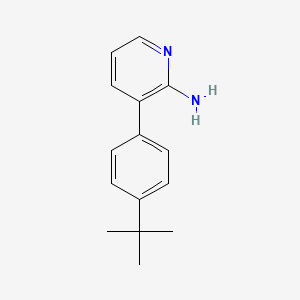

3-(4-Tert-butylphenyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)pyridin-2-amine |

InChI |

InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)13-5-4-10-17-14(13)16/h4-10H,1-3H3,(H2,16,17) |

InChI Key |

FHWSOKHHBFGOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The tert-butyl group in 3-(4-Tert-butylphenyl)pyridin-2-amine is para-substituted on the phenyl ring. Comparisons with analogues highlight how substituent type, position, and electronic nature modulate properties:

Key Trends:

- Electron-donating groups (e.g., tert-butyl, amino) improve lipophilicity and may enhance blood-brain barrier penetration.

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase polarity and binding affinity to polar biological targets.

Key Insights:

- Schiff base derivatives highlight the role of tautomerism (e.g., keto-enol) in modulating antimicrobial efficacy.

Key Observations:

- Copper-catalyzed methods offer efficiency for aryl-substituted pyridin-2-amine derivatives.

- Multi-step syntheses (e.g., patent compounds) enable complex architectures but increase production costs.

Preparation Methods

General Reaction Framework

The Suzuki–Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl systems, including pyridin-2-amine derivatives. For 3-(4-tert-butylphenyl)pyridin-2-amine, this method typically involves coupling 4-tert-butylphenylboronic acid with a halogenated pyridin-2-amine precursor. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are employed in polar aprotic solvents (e.g., toluene or 1,4-dioxane) under reflux conditions.

Key Reaction Parameters

-

Catalyst Loading : 2–5 mol% Pd(PPh₃)₄

-

Base : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF)

-

Temperature : 80–110°C

-

Reaction Time : 12–24 hours

A representative protocol from the ACS Publications study achieved a 76% yield by reacting N-benzyl-3-methylpyridin-2-amine with 4-tert-butylphenylboronic acid using Pd(OAc)₂ (2 mol%) and DCPTPB (2 mol%) in toluene at 110°C for 24 hours.

Optimization Challenges

Steric hindrance from the tert-butyl group necessitates higher catalyst loadings (up to 5 mol%) to maintain reactivity. Side products, such as homocoupled biaryls, are suppressed by degassing solvents and maintaining anhydrous conditions.

Nucleophilic Aromatic Substitution (SNAr)

Two-Step SNAr Protocol

This method involves initial halogenation of the pyridine ring at the 3-position, followed by displacement with ammonia or amines. The Beilstein Journal study demonstrated a 62% conversion using 3-chloropyridin-2-amine and 4-tert-butylphenol in a trifluoroacetic acid (TFA)/triethylsilane (TES)/H₂O (3:1:1) system at room temperature for 24 hours.

Critical Conditions

-

Electrophile : 3-Chloropyridin-2-amine

-

Nucleophile : 4-Tert-butylphenol

-

Acid System : TFA/TES/H₂O (3:1:1)

-

Temperature : 25–50°C

Regioselectivity and Byproduct Mitigation

Regioselective substitution at the 3-position is ensured by electron-withdrawing groups (e.g., nitro or trifluoromethyl) adjacent to the leaving group. Hydrolytic byproducts are minimized by incorporating TES, which scavenges liberated HCl.

Ruthenium-Catalyzed Direct Arylation

Mechanistic Overview

The Journal of Organic Chemistry reported a Ru₃(CO)₁₂-catalyzed direct arylation of benzylic amines with arylboronates. This single-step method avoids pre-functionalized pyridine precursors.

Representative Procedure

-

Substrate : N-Benzylpyridin-2-amine

-

Aryl Source : 4-Tert-butylphenylboronic acid pinacol ester

-

Catalyst : Ru₃(CO)₁₂ (5 mol%)

-

Solvent : Pinacolone

-

Temperature : 150°C

-

Yield : 64–76%

Conformational Control

Rotational barriers around the N–C bond of the benzylic amine influence reaction efficiency. Computational studies revealed that a 3-methyl substituent on the pyridine ring stabilizes the reactive rotamer by 4.4 kcal/mol, enhancing conversion rates from 17% to 86%.

Base-Promoted Cascade Cyclization

Reaction Design

A novel approach from the PDF synthesis guide utilizes N-propargylic β-enaminones as starting materials. Formamide acts as a traceless directing group, enabling room-temperature cyclization.

Stepwise Mechanism

-

Cyclization : Base-induced formation of 1,4-oxazepine intermediate.

-

Isomerization : Conversion to an epoxide species.

-

Electrocyclization : 6π-electrocyclic ring-opening.

-

Aromatization : Final deformylation to yield this compound.

Optimized Conditions

-

Base : NaOH (2 equiv)

-

Solvent : DMSO

-

Temperature : 25°C

-

Yield : 39–82%

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Tert-butylphenyl)pyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting halogenated pyridine derivatives with 4-tert-butylphenyl groups under palladium catalysis (e.g., Suzuki-Miyaura coupling) is a common approach. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand.

- Solvent : Toluene or DMF at 80–110°C.

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients .

- Optimization should focus on minimizing side products (e.g., diarylation) by controlling stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare and NMR peaks to theoretical predictions (e.g., tert-butyl protons at δ ~1.3 ppm, pyridin-2-amine protons at δ ~6.5–8.5 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.

- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Methodological Answer : The compound’s solubility is influenced by the tert-butyl group’s hydrophobicity. Effective solvents include:

- Mixed polar/non-polar systems : Ethanol/water or acetone/hexane.

- Crystallization temperature : Gradual cooling from 60°C to room temperature enhances crystal formation.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Use advanced refinement tools like SHELXL (e.g., anisotropic displacement parameters, twin refinement) to address disordered tert-butyl groups or pyridine ring distortions. Key steps:

- Data collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (e.g., 100 K).

- Validation : Check R-factor convergence (target <0.05) and electron density maps for missing hydrogen bonds .

Q. What experimental design considerations are critical for studying this compound’s biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- In vitro assays : Use TrkA kinase assays with ATP concentrations adjusted to Km values (e.g., 10 µM ATP). Include controls with DMSO to account for solvent effects .

- Dose-response curves : Test concentrations from 0.1 nM to 10 µM; calculate IC₅₀ using nonlinear regression.

- Selectivity screening : Compare activity against related kinases (e.g., TrkB, TrkC) to identify off-target effects .

Q. How does the tert-butyl substituent influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The tert-butyl group:

- Enhances lipophilicity : LogP increases by ~2.0 units compared to unsubstituted pyridin-2-amine, impacting membrane permeability (measured via PAMPA assays) .

- Steric effects : Reduces electrophilic substitution reactivity at the para position but stabilizes intermediates in SNAr reactions.

- Thermal stability : TGA analysis shows decomposition onset ~250°C, suitable for high-temperature reactions .

Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with flexible ligand parameters and rigid receptor (e.g., TrkA kinase PDB: 4AOJ).

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).

- QM/MM : Calculate charge distribution on the pyridine ring to identify nucleophilic attack sites .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer :

- Verify computational parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) include solvent effects (IEFPCM model for DMSO).

- Check for tautomerism : Pyridin-2-amine may exhibit keto-enol tautomerism, altering shifts. Use 2D NMR (HSQC, HMBC) to confirm assignments .

Q. What safety protocols are recommended for handling this compound in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.